molecular formula C19H18ClN3O5 B2491368 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941919-87-5

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2491368
CAS No.: 941919-87-5
M. Wt: 403.82
InChI Key: ZGCLDSWYJJGXDG-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-chloro-4-nitrobenzoyl core linked to a substituted aniline moiety. The aniline group features a 4-methoxy substituent and a 2-oxopiperidin-1-yl ring at the 3-position. The 2-oxopiperidin-1-yl group introduces conformational flexibility and hydrogen-bonding capacity, which may enhance binding affinity to target proteins or improve metabolic stability .

Properties

IUPAC Name

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-28-17-8-5-12(10-16(17)22-9-3-2-4-18(22)24)21-19(25)14-7-6-13(23(26)27)11-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCLDSWYJJGXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Chlorination of Benzoic Acid

2-Chloro-4-nitrobenzoic acid is prepared via nitration of 2-chlorobenzoic acid using mixed nitric-sulfuric acid, followed by purification via recrystallization. Subsequent treatment with thionyl chloride (SOCl₂) yields the acyl chloride (Table 1).

Table 1: Reaction Conditions for Acyl Chloride Formation

Parameter Value
Starting Material 2-Chloro-4-nitrobenzoic acid
Reagent SOCl₂ (3.0 equiv)
Solvent Anhydrous DCM
Temperature Reflux (40°C)
Time 4 hours
Yield 92%

Synthesis of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline

Reduction of 3-Nitro-4-Methoxyaniline

3-Nitro-4-methoxyaniline undergoes catalytic hydrogenation (H₂, 10% Pd/C) in ethanol to afford 3-amino-4-methoxyaniline (Table 2).

Table 2: Hydrogenation Parameters

Parameter Value
Catalyst 10% Pd/C
Pressure 1 atm H₂
Solvent Ethanol
Time 6 hours
Yield 88%

Piperidinone Ring Installation

The 2-oxopiperidin-1-yl group is introduced via a two-step sequence:

  • Amide Formation : 3-Amino-4-methoxyaniline reacts with 4-oxopentanoic acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Cyclization : Intramolecular lactamization under acidic conditions (HCl, refluxing toluene) yields 4-methoxy-3-(2-oxopiperidin-1-yl)aniline (Table 3).

Table 3: Cyclization Reaction Optimization

Parameter Value
Acid Catalyst HCl (2.0 equiv)
Solvent Toluene
Temperature 110°C
Time 12 hours
Yield 65%

Amide Bond Formation

The final coupling employs 2-chloro-4-nitrobenzoyl chloride and 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base (Table 4).

Table 4: Amidation Reaction Conditions

Parameter Value
Acyl Chloride 1.2 equiv
Aniline 1.0 equiv
Base DIPEA (3.0 equiv)
Solvent THF
Temperature 0°C → RT
Time 8 hours
Yield 78%

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

Aryl fluorides or chlorides at the 3-position of 4-methoxyaniline derivatives undergo displacement with piperidinone enolates under microwave-assisted conditions (Table 5).

Table 5: SNAr Reaction Parameters

Parameter Value
Substrate 3-Fluoro-4-methoxyaniline
Nucleophile Potassium 2-oxopiperidine
Solvent DMF
Temperature 150°C (microwave)
Time 30 minutes
Yield 54%

Reductive Amination

Condensation of 4-methoxy-3-aminophenyl ketones with γ-aminobutyric acid derivatives, followed by hydrogenation, provides an alternative pathway to the piperidinone ring (Table 6).

Table 6: Reductive Amination Conditions

Parameter Value
Ketone 4-Methoxy-3-aminophenyl ketone
Amine γ-Aminobutyric acid
Reducing Agent NaBH₃CN
Solvent MeOH
Yield 48%

Challenges and Optimization Strategies

  • Nitro Group Stability : The electron-withdrawing nitro group necessitates mild conditions during amide coupling to prevent reduction or decomposition.
  • Lactamization Efficiency : Cyclization yields improve with Dean-Stark traps to remove water, driving equilibrium toward lactam formation.
  • Regioselectivity : Directed ortho-metalation (DoM) techniques ensure precise substitution patterns on the aniline ring.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis:
This compound serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and amide bond formations. Researchers utilize it to synthesize more complex molecules or derivatives that may exhibit novel properties.

Reagent in Chemical Reactions:
The compound is employed as a reagent in multiple chemical reactions, facilitating transformations that lead to the formation of other valuable compounds. Its reactivity can be harnessed to explore new synthetic pathways or optimize existing methodologies.

Biological Research Applications

Antimicrobial Properties:
Recent studies have investigated the antimicrobial activity of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide against various bacterial strains. For instance, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Anticancer Activity:
The compound is being explored for its anticancer properties, particularly against human breast cancer cells (MCF-7). In vitro studies have demonstrated a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy . The mechanism of action may involve the modulation of specific molecular targets related to cancer cell proliferation and survival.

Medicinal Applications

Therapeutic Potential:
Given its biological activities, this compound is being evaluated for therapeutic applications. It is particularly relevant in drug development processes aimed at creating new medications for infectious diseases and cancer treatment. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new materials with specific functionalities tailored for various applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activities and potential applications of this compound:

Study Focus Objective Findings Reference Year
Antimicrobial ActivityAssess efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in viability (IC50 = 15 µM) after 48 hours of treatment2023
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The target compound’s 2-oxopiperidin-1-yl group introduces a non-aromatic, six-membered lactam ring, which contrasts with the benzimidazole () or benzothiazole () moieties in analogs. Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound donates electrons via resonance, while analogs like 4-dimethylamino () exhibit stronger electron donation. Conversely, 3-fluoro () and 4-nitro groups are electron-withdrawing, altering electronic density on the benzamide core.
  • This geometry is likely conserved in the target compound.

Biological Activity

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2O3, with a molecular weight of approximately 358.8188 Da. The compound features a chloro group, a methoxy group, and a piperidinone moiety, which contribute to its biological properties.

Research indicates that the compound exhibits significant biological activity primarily through the inhibition of specific enzymes involved in various pathways. Its structure suggests potential interactions with targets such as:

  • Activated Factor X (FXa) : The compound has been noted for its ability to inhibit FXa, which plays a crucial role in the coagulation cascade, leading to reduced thrombin generation and platelet aggregation.

Anticoagulant Activity

In vitro studies have shown that this compound significantly inhibits FXa activity. This inhibition is crucial for developing anticoagulant therapies aimed at preventing thromboembolic disorders.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results indicate that it possesses notable anti-inflammatory effects, comparable to standard anti-inflammatory agents like indomethacin. The following table summarizes the inhibition percentages observed in various studies:

CompoundDose (mg/kg)Inhibition of Paw Edema After 3h (%)Inhibition of Paw Edema After 6h (%)
This compound3058.2470.98
Indomethacin4066.44-

These findings suggest that the compound may serve as a promising candidate for further development in treating inflammatory conditions .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features. For instance, derivatives of oxadiazole and thiadiazole have shown significant antimicrobial and anti-inflammatory activities, indicating that structural modifications can enhance therapeutic efficacy .

One notable study involved synthesizing various oxadiazole derivatives, which revealed that specific substitutions led to improved bioactivity against Mycobacterium tuberculosis, showcasing the importance of structural diversity in drug design .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound's bioavailability appears to be high, with low clearance rates observed in animal models, making it a suitable candidate for further therapeutic development .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirms aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm) and piperidinone carbonyl signals (δ ~170 ppm) .
  • HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) identifies molecular ion peaks (e.g., [M+H]+ at m/z 415) .
  • UV-Vis spectroscopy : Monitors nitro group absorption (λmax ~270 nm) to assess electronic transitions .

How does the compound interact with biological targets, and what experimental models validate its mechanism of action?

Advanced Research Question

  • Enzyme inhibition assays : Test inhibition of kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays). IC50 values are derived from dose-response curves .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to hydrophobic pockets via the nitro and chloro groups. Validation via site-directed mutagenesis confirms critical residues .
  • In vitro models : Cell viability assays (MTT) on cancer lines (e.g., HeLa) assess antiproliferative effects, with EC50 values compared to controls .

What strategies address contradictions in reported biological activity across studies?

Advanced Research Question

  • Batch variability analysis : Compare impurity profiles (HPLC) and crystallinity (PXRD) between studies. Contradictions may arise from polymorphic forms or residual solvents .
  • Assay standardization : Use uniform cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin) to minimize protocol-driven discrepancies .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity correlations) using multivariate regression .

How can structural modifications enhance solubility without compromising bioactivity?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at the methoxy group to improve aqueous solubility. Hydrolysis under physiological pH regenerates the active form .
  • PEGylation : Attach polyethylene glycol chains to the amide nitrogen, balancing lipophilicity and solubility. In vitro permeability (Caco-2 assays) guides optimization .
  • Salt formation : Pair with citrate or tartrate counterions to enhance crystallinity and dissolution rates (pH-solubility profiling) .

What analytical challenges arise in quantifying degradation products, and how are they resolved?

Advanced Research Question

  • Degradation pathways : Nitro group reduction (to amine) under acidic conditions or photolysis. LC-MS/MS identifies major degradants (e.g., m/z 385 for dechlorinated products) .
  • Forced degradation studies : Expose to heat (40–60°C), UV light, and oxidative stress (H2O2). Stability-indicating HPLC methods with PDA detectors track degradation kinetics .
  • Method validation : ICH guidelines ensure specificity, accuracy (±2% recovery), and precision (RSD <1.5%) .

How do computational models predict metabolic pathways and toxicity risks?

Advanced Research Question

  • In silico metabolism : Software like Schrödinger’s ADMET Predictor simulates Phase I/II metabolism (e.g., CYP450-mediated oxidation). Highlight potential toxicophores (e.g., nitroso intermediates) .
  • AMES testing : Validate mutagenicity predictions via bacterial reverse mutation assays (S. typhimurium TA98/TA100) .
  • Hepatotoxicity screening : Primary hepatocyte models assess CYP inhibition and mitochondrial toxicity (ATP depletion assays) .

What role does the 2-oxopiperidin-1-yl group play in target selectivity?

Advanced Research Question

  • Hydrogen bonding : The piperidinone carbonyl forms stable interactions with serine/threonine kinases (e.g., MAPK). Competitive binding assays (SPR) quantify affinity (KD <10 nM) .
  • Conformational analysis : X-ray crystallography reveals chair conformations that optimize binding pocket occupancy. Methyl substitutions at C3/C5 alter steric hindrance .
  • SAR studies : Replace with morpholine or thiomorpholine to evaluate selectivity shifts in kinase panels .

How are multi-step synthetic intermediates characterized to ensure fidelity?

Basic Research Question

  • In-process controls (IPC) : Monitor reaction progress via TLC (Rf values) and FTIR (amide I/II bands at 1650/1550 cm⁻¹) .
  • Intermediate isolation : Crystallize key intermediates (e.g., nitro-substituted aniline) using ethanol/water mixtures. Purity >98% confirmed by GC-FID .
  • Spectroscopic databases : Match NMR/IR spectra to reference libraries (e.g., SDBS) .

What thermodynamic properties govern crystallization, and how are polymorphs controlled?

Advanced Research Question

  • Solvent screening : High-throughput crystallization trials (e.g., Crystal16) identify optimal solvents (e.g., ethyl acetate for Form I vs. acetone for Form II) .
  • Thermal analysis : DSC profiles distinguish polymorphs (Form I: mp 158°C; Form II: mp 145°C). Slurry conversion experiments stabilize desired forms .
  • PAT tools : Use Raman spectroscopy for real-time polymorph monitoring during cooling crystallization .

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